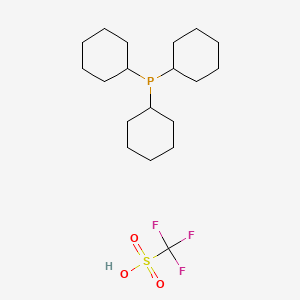![molecular formula C30H50O3 B12439099 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv is a complex organic compound that belongs to the class of cyclopropane-containing steroids This compound is known for its unique structural features, which include a cyclopropane ring fused to a phenanthrene and cyclopenta[a]phenanthrene system
准备方法
The synthesis of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Fusing the Cyclopropane Ring to the Phenanthrene System: The next step involves the fusion of the cyclopropane ring to the phenanthrene system. This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functionalization of the Cyclolanostane Core: The final step involves the functionalization of the cyclolanostane core to introduce the desired hydroxyl groups at positions 3 and 25. This can be achieved through selective oxidation or reduction reactions using reagents such as Jones reagent or lithium aluminum hydride.
化学反应分析
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents include halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.
科学研究应用
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in various bioassays to evaluate its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have potential as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv can be compared with other similar compounds, such as:
Cycloartenol: Cycloartenol is a triterpenoid compound with a similar cyclopropane-containing structure. It is a precursor in the biosynthesis of sterols and has been studied for its biological activities.
Cycloastragenol: Cycloastragenol is another triterpenoid compound with a similar structure. It is known for its potential anti-aging and telomerase-activating properties.
Cyclogalegenin: Cyclogalegenin is a related compound with a similar cyclopropane-containing structure. It has been studied for its potential medicinal properties.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
属性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
(1S,3R,12S,16R)-15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19?,20?,21?,22?,23?,24?,27-,28+,29-,30+/m1/s1 |
InChI 键 |
LFVUQOXYVCRDLE-FOCYAQPWSA-N |
手性 SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C(C5CCC4[C@@]1(CCC2C6CCC(OC6)C(C)(C)O)C)(C)C)O |
规范 SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)

![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)

![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)




![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

